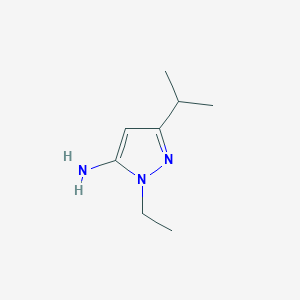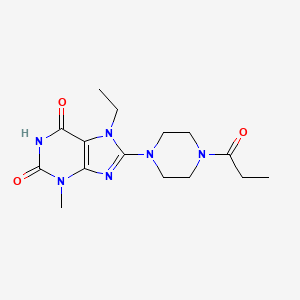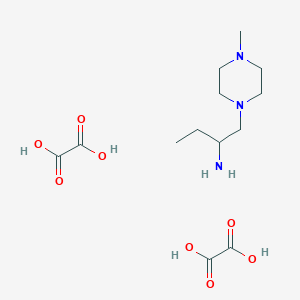
1-methoxycyclohexane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O3/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) . This indicates the presence of a methoxy group and a carboxylic acid group attached to a cyclohexane ring.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The physical and chemical properties of carboxylic acids in general include strong hydrogen bonding between molecules, high boiling points, and solubility in water for acids with one to four carbon atoms .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The synthesis of 1-methoxycyclohexene from cyclohexanone through reaction with dimethyl orthoformate and subsequent cleavage using BPO4 as a catalyst has been explored, achieving an overall yield of 83% (Zhangjie Shi, 2006).
Applications in Organic Synthesis
- Research has developed methods for the synthesis of derivatives like 4-(1-methoxycarbonylcyclohexyl)- and 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acid, demonstrating antinociceptive activity, suggesting potential applications in the development of therapeutic agents (N. F. Kirillov et al., 2015).
Photoremovable Protecting Groups
- The study of 2,5-dimethylphenacyl esters highlights their use as photoremovable protecting groups for carboxylic acids, indicating the utility of 1-methoxycyclohexane-1-carboxylic acid derivatives in photochemical applications and the synthesis of "caged compounds" (M. Zabadal et al., 2001).
Interaction with Alkoxysilanes
- A study on the interactions of monocarboxylic acids with tetramethoxysilane (TMOS) in methanol revealed selective methylation of 2-hydroxycarboxylic acids, which could have implications for the use of derivatives in sol-gel silica preparation, highlighting the versatility of this compound in material science (R. Ansell et al., 2007).
Safety and Hazards
Orientations Futures
While specific future directions for 1-methoxycyclohexane-1-carboxylic acid are not mentioned in the search results, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years . This suggests potential future research directions in the development of more efficient catalysts and processes for the reduction of carboxylic acids and their derivatives.
Propriétés
IUPAC Name |
1-methoxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJRHIPIBCOBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50421-27-7 |
Source


|
| Record name | 1-methoxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)


![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)




![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2600837.png)

![2,4,6-trimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2600839.png)
